2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 4-chlorophenyl group and a pyridinone moiety.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O4/c1-31-18-5-2-4-15(12-18)13-25-20(29)14-28-11-3-6-19(23(28)30)22-26-21(27-32-22)16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOZCGLJDSBXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate This intermediate is then reacted with a suitable pyridinone derivative under controlled conditions to form the core structure
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes or proteins may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Hypothesized Properties
Key Observations:
Core Heterocycle Variations: The target compound and the analog from share a pyridinone-oxadiazole scaffold, but the latter includes 4,6-dimethylpyridinone, which may enhance metabolic stability but reduce solubility due to increased hydrophobicity. The analog in replaces pyridinone with a pyrazole ring, introducing a sulfur-containing methylsulfanyl group. This modification could improve electron-deficient character, favoring interactions with cysteine residues in enzymatic targets.
Substituent Effects: The 3-methoxybenzyl group in the target compound contrasts with the 3-chloro-4-methoxyphenyl in . The 2-chlorobenzyl group in introduces ortho-substitution, which may sterically hinder binding compared to the para-substituted chlorophenyl in the target compound.
Functional Group Additions: The amino and methylsulfanyl groups in suggest dual hydrogen-bonding and hydrophobic interactions, whereas the target compound relies on methoxy and chloro groups for polarity modulation.
Hypothesized Pharmacological and Physicochemical Properties
- Target Compound: Predicted logP (octanol-water): ~3.2 (moderate lipophilicity, balancing membrane permeability and solubility). Potential targets: PARP inhibitors or TNF-α modulators due to oxadiazole’s role in DNA repair and inflammation pathways.
-
- Higher molecular weight (541.34 vs. 478.89) and methyl groups may reduce aqueous solubility but improve plasma stability.
- The 3-chloro-4-methoxyphenyl group could enhance binding to cytochrome P450 enzymes, posing a risk for drug-drug interactions.
- Analog : Pyrazole’s amino group may confer better solubility in acidic environments (e.g., gastrointestinal tract), making it suitable for oral administration.
Biological Activity
The compound 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-chlorophenyl group and a methoxybenzyl substituent, which are significant for its biological interactions.
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit potent anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (U-937) cells. The IC50 values for these compounds often fall within the micromolar range, indicating substantial efficacy in inhibiting cancer cell proliferation .
- Mechanism of Action : Flow cytometry assays reveal that these compounds can induce apoptosis in cancer cells. This is facilitated through the activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
| U-937 | 2.41 | Caspase activation |
2. Antimicrobial Properties
The oxadiazole derivatives have also been investigated for their antimicrobial activities:
- Antibacterial and Antifungal Activity : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
3. Other Biological Activities
Beyond anticancer and antimicrobial effects, these compounds may exhibit additional pharmacological properties:
- Anticonvulsant Activity : Some derivatives have shown promise in models of epilepsy, suggesting a potential role in the treatment of seizure disorders .
Case Studies and Research Findings
A number of studies have elucidated the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted that certain oxadiazole derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity .
- Molecular Docking Studies : Research involving molecular docking has demonstrated that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a rational design approach for developing more potent analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
